molecular formula C12H9BrClN B13156238 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine

5-Bromo-2-(3-chlorophenyl)-4-methylpyridine

Cat. No.: B13156238
M. Wt: 282.56 g/mol
InChI Key: HXHPKDQKUUNANP-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is a pyridine derivative with distinct substituents:

  • Bromine at position 5 (electron-withdrawing, bulky).
  • 3-Chlorophenyl group at position 2 (aromatic, meta-chloro substitution induces inductive and resonance effects).
  • Methyl group at position 4 (electron-donating, steric influence).

This structure confers unique physicochemical properties, such as altered acidity, solubility, and reactivity, compared to other pyridine derivatives.

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

5-bromo-2-(3-chlorophenyl)-4-methylpyridine

InChI

InChI=1S/C12H9BrClN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3

InChI Key

HXHPKDQKUUNANP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine typically involves the bromination of 2-(3-chlorophenyl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-chlorophenyl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base or catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-(3-chlorophenyl)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Substituent Position and Acidity

The position of substituents significantly impacts acidity:

  • 4-Methylpyridine vs. 2-Methylpyridine : demonstrates that 4-methylpyridine is a stronger acid (pKa ~6.0) than 2-methylpyridine (pKa ~5.2) due to resonance stabilization of the conjugate base. For 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine, the 4-methyl group may enhance acidity compared to derivatives with methyl at position 2.

Halogenation Effects

Compound Substituents Key Properties Evidence Source
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine Br (C5), 3-ClPh (C2), Me (C4) High lipophilicity, steric hindrance at C2 -
5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) Br (C5), Cl (C2), F (C3) Enhanced electrophilicity due to F
4-Bromo-5-chloro-2-methylpyridine (CAS 1211580-71-0) Br (C4), Cl (C5), Me (C2) Differing halogen positions alter reactivity

Key Findings :

  • Bromine at C5 increases molecular weight and polarizability, influencing crystal packing (e.g., hydrogen bonding in ).
  • Fluorine (electron-withdrawing) in 5-Bromo-2-chloro-3-fluoropyridine enhances electrophilic substitution reactivity compared to chlorine.

Aromatic and Heterocyclic Substituents

Compound Substituent at C2 Impact Evidence Source
5-Bromo-2-(3-chlorophenyl)-4-methylpyridine 3-Chlorophenyl Steric bulk, π-π stacking potential -
5-Bromo-2-(piperidin-4-yl)pyridine (CAS 845788-60-5) Piperidin-4-yl (saturated ring) Increased conformational flexibility
5-Bromo-2-(difluoromethyl)-4-methylpyridine Difluoromethyl (CF2H) Electron-withdrawing, reduced basicity

Key Findings :

  • Piperidin-4-yl substituents (e.g., CAS 845788-60-5) increase solubility in polar solvents due to amine functionality.

Key Findings :

  • Diazirine-containing analogs (e.g., CAS 2231676-49-4) pose flammability and corrosion risks, necessitating stringent storage.

Structural and Functional Insights

  • Crystal Packing : Pyridine derivatives with hydrogen-bonding groups (e.g., -NH2) form supramolecular networks (). The absence of such groups in 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine may result in weaker intermolecular forces.
  • Thermal Stability : Compounds with trifluoromethyl-diazirinyl groups () exhibit lower thermal stability due to photoreactive diazirine.
  • Biological Relevance : Piperidine-substituted derivatives () are explored as pharmacophores, while 3-chlorophenyl groups may enhance blood-brain barrier penetration.

Biological Activity

5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine is C11H8BrClNC_{11}H_{8}BrClN with a molecular weight of approximately 267.54 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms, which significantly influence its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine exhibits notable antimicrobial activity against various bacterial strains. For instance, preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the halogen substituents enhance the compound's interaction with bacterial cell membranes, leading to increased antibacterial efficacy .

2. Anticancer Activity

The anticancer potential of 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects on several cancer cell lines, including:

  • FaDu hypopharyngeal tumor cells : Exhibiting significant apoptosis induction compared to standard chemotherapeutic agents.
  • Breast cancer cell lines : Studies indicate that it may inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.

The structural characteristics of the compound, particularly the presence of halogen atoms, are believed to contribute to its ability to interact with cellular targets involved in tumor growth and survival .

The precise mechanism by which 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:

  • Interfere with kinase activity.
  • Modulate cellular signaling pathways related to proliferation and apoptosis.
  • Engage in hydrogen bonding and π–π interactions with biological macromolecules, enhancing its binding affinity to target sites .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation of various derivatives revealed that compounds with similar halogen substitutions exhibited stronger antimicrobial properties compared to those without such modifications. This underscores the importance of structural features in determining biological efficacy .
  • Anticancer Research : In a comparative study involving multiple pyridine derivatives, 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine showed superior cytotoxicity against specific cancer cell lines when analyzed alongside other structurally related compounds .

Q & A

Q. What synthetic strategies are effective for preparing 5-Bromo-2-(3-chlorophenyl)-4-methylpyridine?

A multi-step approach is typically employed:

  • Step 1 : Construct the pyridine core via condensation reactions, as seen in analogous brominated pyridines (e.g., 5-bromo-2-methoxypyridine synthesis using SnCl₂/HCl reduction of nitro precursors ).
  • Step 2 : Introduce the 3-chlorophenyl group via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates (e.g., 5-bromo-2-fluoropyridine-3-boronic acid in ).
  • Step 3 : Optimize methyl group positioning using directed ortho-metalation or Friedel-Crafts alkylation, guided by steric effects . Key tools: GC/HPLC for purity validation (>95%, as in ), recrystallization from acetonitrile (yield ~90% ).

Q. How should researchers characterize this compound’s structural integrity?

Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C4, bromo at C5). Compare with analogs like 2-bromo-5-methylpyridine (δH 2.3 ppm for CH₃ ).
  • X-ray crystallography : Resolve regiochemistry and planarity (pyridine ring RMS deviation <0.1 Å, as in ).
  • Elemental analysis : Validate molecular formula (e.g., C₁₂H₁₀BrClN, ~188.02 g/mol ).

Q. What safety protocols are critical for handling brominated pyridines?

  • GHS classification : WGK 3 (evidence for similar brominated pyridines in ), indicating severe aquatic toxicity.
  • Handling : Use fume hoods, nitrile gloves, and avoid skin contact (R-phrases: R22/R37/R38 ).
  • Storage : Room temperature, inert atmosphere (N₂/Ar) to prevent decomposition .

Q. How can researchers troubleshoot low yields in Suzuki couplings for this compound?

  • Catalyst optimization : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for aryl bromide reactivity.
  • Solvent/base screening : Use DMF/Na₂CO₃ or toluene/K₃PO₄ (common in ).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (acetonitrile ).

Q. Which analytical techniques confirm regioselective functionalization?

  • 2D NMR (COSY, NOESY) : Assign coupling between methyl (C4) and adjacent protons.
  • HPLC-MS : Monitor reaction intermediates (e.g., boronate esters in cross-coupling ).
  • IR spectroscopy : Identify C-Br stretches (~560 cm⁻¹) and aryl Cl vibrations .

Advanced Research Questions

Q. How does the 3-chlorophenyl group influence regioselectivity in electrophilic substitution?

  • The chloro substituent acts as a meta-director, favoring functionalization at C5 (bromo) or C6 positions.
  • Steric hindrance from the methyl group (C4) further restricts reactivity at C3/C4 .
  • Method: Computational modeling (DFT) to map electron density and predict sites for nitration/sulfonation.

Q. What intermolecular forces dominate the crystal packing of this compound?

  • Hydrogen bonding : N–H···N interactions (2.8–3.0 Å) stabilize dimer formation, as seen in bromo-chloro pyrimidines .
  • π-π stacking : Aromatic rings align with interplanar distances ~3.5 Å (similar to ’s pyrimidine network).
  • Implications: Crystal packing affects solubility and thermal stability (TGA/DSC recommended ).

Q. How to resolve contradictions in reported melting points for halogenated pyridines?

  • Purity discrepancies : Compare COA data (e.g., >95% vs. >98% purity in vs. 5).
  • Polymorphism : Recrystallize from alternative solvents (e.g., EtOH vs. MeCN) and analyze via PXRD.
  • Method standardization : Adopt DSC with controlled heating rates (5°C/min) for consistency .

Q. What strategies enable selective C–H activation for late-stage derivatization?

  • Directing groups : Install pyridine N-oxide (via mCPBA oxidation ) to steer C3 functionalization.
  • Photocatalysis : Use Ru/Ir complexes for sp² C–H arylation under visible light (e.g., ’s iodopyridines).
  • Example : Convert bromo to iodo via Finkelstein reaction (NaI/acetone, 60°C ).

Q. How do solvent effects modulate the compound’s reactivity in nucleophilic substitutions?

  • Polar aprotic solvents (DMF, DMSO) : Enhance SNAr reactivity at C2 (activated by electron-withdrawing Cl/Br).
  • Protic solvents (MeOH) : Favor elimination pathways (e.g., dehydrohalogenation ).
  • Kinetic studies: Monitor via ¹⁹F NMR (if fluorinated analogs are synthesized) or LC-MS .

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